Sodium taurohyodeoxycholate

Vue d'ensemble

Description

L'acide taurohyodésoxycholique (sodium) est une forme conjuguée à la taurine de l'acide biliaire secondaire hyodésoxycholique. Ce composé est connu pour ses propriétés anti-inflammatoires et est utilisé dans diverses applications de recherche scientifique. C'est un dérivé d'acide biliaire qui joue un rôle important dans le métabolisme des graisses et du cholestérol dans l'organisme .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'acide taurohyodésoxycholique (sodium) implique la conjugaison de l'acide hyodésoxycholique avec la taurine. Ce processus nécessite généralement l'activation du groupe carboxyle de l'acide hyodésoxycholique, suivie de sa réaction avec la taurine en présence d'un agent de couplage tel que la dicyclohexylcarbodiimide (DCC) ou la N,N'-diisopropylcarbodiimide (DIC). La réaction est généralement effectuée dans un solvant organique tel que le diméthylformamide (DMF) dans des conditions de température contrôlées .

Méthodes de production industrielle : En milieu industriel, la production d'acide taurohyodésoxycholique (sodium) peut être réalisée par chromatographie en contre-courant à haute vitesse (HSCCC) couplée à une détection par diffusion de lumière évaporative. Cette méthode permet une séparation et une purification efficaces des acides choliques conjugués à la taurine à partir de sources naturelles telles que le Pulvis Fellis Suis (bile de vésicule biliaire de porc) .

Analyse Des Réactions Chimiques

Types de réactions : L'acide taurohyodésoxycholique (sodium) subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de dérivés oxydés du composé.

Réduction : Les réactions de réduction peuvent convertir l'acide taurohyodésoxycholique en ses formes réduites.

Substitution : Des réactions de substitution peuvent se produire au niveau du groupe acide sulfonique ou des groupes hydroxyle du composé

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés d'acides biliaires oxydés, tandis que la réduction peut produire des formes réduites du composé .

4. Applications de recherche scientifique

L'acide taurohyodésoxycholique (sodium) a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et comme étalon en chimie analytique.

Biologie : Le composé est étudié pour son rôle dans le métabolisme des acides biliaires et ses effets sur les processus cellulaires.

Médecine : L'acide taurohyodésoxycholique (sodium) est étudié pour ses effets thérapeutiques potentiels dans des affections telles que la colite ulcéreuse, les calculs biliaires et les maladies du foie.

5. Mécanisme d'action

L'acide taurohyodésoxycholique (sodium) exerce ses effets par le biais de plusieurs cibles et voies moléculaires. Il interagit avec les récepteurs et les transporteurs des acides biliaires, modulant le métabolisme et le transport des acides biliaires. Le composé influence également les voies inflammatoires en réduisant l'activité d'enzymes telles que la myeloperoxydase et des cytokines telles que le TNF-α et l'IL-6. Ces actions contribuent à ses effets anti-inflammatoires et hépatoprotecteurs .

Composés similaires :

- Acide taurodésoxycholique

- Acide taurochénoDésoxycholique

- Acide tauroursoDésoxycholique

Comparaison : L'acide taurohyodésoxycholique (sodium) est unique en raison de sa conjugaison spécifique à la taurine et de ses propriétés anti-inflammatoires distinctes. Bien que des composés similaires comme l'acide taurodésoxycholique et l'acide taurochénoDésoxycholique partagent des structures et des fonctions moléculaires similaires, l'acide taurohyodésoxycholique (sodium) a montré des effets spécifiques sur le métabolisme des acides biliaires et les voies inflammatoires qui le distinguent .

Applications De Recherche Scientifique

Drug Delivery and Absorption Enhancement

Oral Drug Delivery:

Sodium taurohyodeoxycholate has been shown to enhance the intestinal absorption of hydrophilic drugs. Research indicates that when used in formulations with salmon calcitonin, this compound significantly improves permeability across intestinal epithelial cells. This effect is attributed to its ability to form ion-pair complexes with cationic drugs, thus facilitating their transport through biological membranes .

In comparative studies, this compound exhibited superior absorption enhancement compared to other bile salts, such as sodium glycocholate and sodium deoxycholate. For instance, one study noted that this compound had a higher Merit index value when used with salmon calcitonin, indicating its efficacy as an absorption enhancer .

Topical Applications:

The compound also forms stable gels that can be utilized as drug carriers for topical applications. Its biocompatibility and ability to enhance skin permeability make it suitable for delivering therapeutic agents through the skin .

Choleretic Effects

This compound has demonstrated significant choleretic properties, meaning it promotes bile flow. In animal studies, it was found to induce greater biliary lecithin secretion than other bile salts, suggesting potential applications in treating conditions associated with impaired bile secretion . The specific mechanism involves enhancing the secretion of biliary lipids without significantly altering cholesterol and protein levels in bile .

Neuroprotective Potential

Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. Bile acids like THDCA have been implicated in modulating neuroinflammation and protecting neuronal cells from damage. For example, research has indicated that THDCA can influence signaling pathways related to inflammation and cell survival in neuronal contexts .

Metabolism Studies

This compound is also used in metabolic studies to understand bile acid dynamics within the liver. Research involving metabolomics has shown that THDCA influences various metabolic pathways, which can be critical for understanding liver function and disease states such as cholestasis .

Pharmacological Investigations

The pharmacological profile of this compound includes its use in studying drug interactions and effects on cytochrome P450 enzymes involved in drug metabolism. Its role as a modulator of hepatic drug clearance offers insights into potential therapeutic applications and safety profiles of various drugs .

Data Summary

Case Studies

-

Enhancement of Insulin Absorption:

A study demonstrated that this compound significantly improved insulin absorption through the gastrointestinal tract compared to other enhancers, highlighting its potential for diabetes management . -

Choleretic Effects in Bile Duct-Ligated Rats:

In a controlled experiment with bile duct-ligated rats, this compound was shown to induce hypercholeresis more effectively than other bile salts, suggesting its utility in treating cholestatic liver diseases . -

Neuroprotection in Animal Models:

Experimental models of Alzheimer’s disease showed that treatment with this compound reduced neuroinflammation markers and improved cognitive function, indicating its potential therapeutic role in neurodegenerative disorders .

Mécanisme D'action

Taurohyodeoxycholic acid (sodium) exerts its effects through several molecular targets and pathways. It interacts with bile acid receptors and transporters, modulating the metabolism and transport of bile acids. The compound also influences inflammatory pathways by reducing the activity of enzymes like myeloperoxidase and cytokines such as TNF-α and IL-6. These actions contribute to its anti-inflammatory and hepatoprotective effects .

Comparaison Avec Des Composés Similaires

- Taurodeoxycholic acid

- Taurochenodeoxycholic acid

- Tauroursodeoxycholic acid

Comparison: Taurohyodeoxycholic acid (sodium) is unique due to its specific conjugation with taurine and its distinct anti-inflammatory properties. While similar compounds like taurodeoxycholic acid and taurochenodeoxycholic acid share similar molecular structures and functions, taurohyodeoxycholic acid (sodium) has been shown to have specific effects on bile acid metabolism and inflammatory pathways that set it apart .

Activité Biologique

Sodium taurohyodeoxycholate (THDCA) is a bile acid derivative known for its hydrophilic properties and significant biological activities. This article explores its biological functions, mechanisms of action, and implications in various physiological processes.

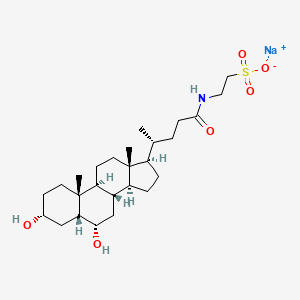

This compound is a taurine-conjugated bile acid derived from hyodeoxycholic acid. Its chemical structure includes two hydroxyl groups at the 3α and 6α positions, contributing to its amphipathic nature, which allows it to interact with lipids and proteins effectively. The molecular formula is , with a molecular weight of approximately 514.68 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C26H44NNaO6S |

| Molecular Weight | 514.68 g/mol |

| Structure | 5β-cholanic acid-3a,6a-diol N-(2-sulphoethyl)-amide, sodium salt |

Biliary Secretion and Cholesterol Metabolism

Research indicates that THDCA plays a crucial role in biliary secretion and lipid metabolism. In studies involving bile fistula rats, THDCA demonstrated a dose-dependent increase in bile flow and biliary lipid output, particularly lecithin. The secretion rate maximum (SRmax) for THDCA was found to be significantly higher than that of other bile salts like tauroursodeoxycholic acid (TUDCA) and taurocholic acid, suggesting its enhanced efficacy in promoting biliary lipid secretion .

Regulation of Ion Channels

THDCA has been shown to regulate the epithelial sodium channel (ENaC) in various tissues. It binds directly to the β and γ subunits of ENaC, modulating its activity and influencing sodium absorption in the distal nephron and colon. This regulatory mechanism is crucial for maintaining fluid balance and electrolyte homeostasis .

Biological Activities

1. Choleretic Effects:

- THDCA stimulates bile formation and enhances the secretion of biliary lipids, particularly phospholipids. This property makes it a candidate for therapeutic applications in conditions related to bile salt deficiency or cholestasis.

2. Anti-inflammatory Properties:

- Studies suggest that THDCA limits myeloperoxidase activity and reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This effect has potential implications for treating inflammatory bowel diseases .

3. Lipid Solubilization:

- As a surfactant, THDCA can solubilize insoluble lipids, aiding in their digestion and absorption. This property is particularly relevant in the context of dietary fat metabolism .

Case Studies

- Cholesterol Gallstone Dissolution:

- Ulcerative Colitis Model:

Propriétés

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO6S.Na/c1-16(4-7-24(30)27-12-13-34(31,32)33)19-5-6-20-18-15-23(29)22-14-17(28)8-10-26(22,3)21(18)9-11-25(19,20)2;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17-,18+,19-,20+,21+,22+,23+,25-,26-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQXUJQHLHHTRC-WMWRQJSFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44NNaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38411-85-7 | |

| Record name | Sodium taurohyodeoxycholate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM TAUROHYODEOXYCHOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N9535CHEK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How effective was sodium taurohyodeoxycholate in preventing cholesterol gallstone formation compared to the other bile acids tested in the study?

A1: The study demonstrated that this compound effectively inhibited cholesterol gallstone formation in the hamster model []. While the cholesterol saturation index of bile remained above 1.00 in this group, indicating a predisposition to gallstone formation, the compound significantly reduced the incidence of gallstones. This effect was comparable to that of sodium 3α,7β-dihydroxy-5β-cholane-24-sulfonate and sodium 3α,6α-dihydroxy-5β-cholane-24-sulfonate, which also showed significant prevention of gallstone formation []. Interestingly, this compound led to the most pronounced reduction in liver and serum cholesterol levels among all the bile acids tested, suggesting a potential mechanism for its preventative effect [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.